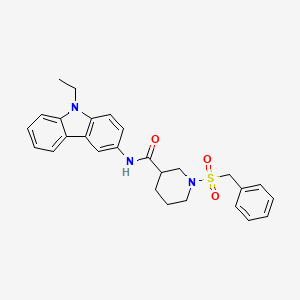![molecular formula C23H25N5O2 B11245880 N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11245880.png)
N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a benzyl group, a methoxybenzoyl group, and a piperazine ring, which are all attached to a pyridazine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the benzyl group: This step involves the alkylation of the pyridazine core with benzyl chloride in the presence of a base.
Attachment of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction with a suitable halide derivative.
Addition of the methoxybenzoyl group: This final step involves the acylation of the piperazine ring with 2-methoxybenzoyl chloride.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The methoxybenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential pharmacological properties, including its ability to interact with various biological targets. It may be investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Biological Studies: The compound can be used as a tool in biological studies to investigate the mechanisms of action of various biological pathways and targets.
Chemical Biology: It can serve as a probe in chemical biology studies to elucidate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may find applications in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine can be compared with other similar compounds, such as:
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also contain a piperazine ring and are investigated for their potential therapeutic properties.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds are known for their antibacterial activity and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Eigenschaften
Molekularformel |
C23H25N5O2 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C23H25N5O2/c1-30-20-10-6-5-9-19(20)23(29)28-15-13-27(14-16-28)22-12-11-21(25-26-22)24-17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3,(H,24,25) |
InChI-Schlüssel |
SHGAQYKZWZNFLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B11245800.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11245816.png)
![N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11245822.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide](/img/structure/B11245830.png)
![2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11245844.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11245863.png)


![N-(2,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245882.png)
![1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11245886.png)


![N-(2,4-dimethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245903.png)
